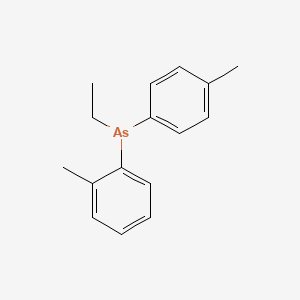
Ethyl(2-methylphenyl)(4-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-methylphenyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of ethyl, 2-methylphenyl, and 4-methylphenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenyl)(4-methylphenyl)arsane typically involves the reaction of ethylarsenic compounds with 2-methylphenyl and 4-methylphenyl derivatives. One common method is the reaction of ethylarsenic dichloride with 2-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylphenyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The ethyl, 2-methylphenyl, and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.
Scientific Research Applications
Ethyl(2-methylphenyl)(4-methylphenyl)arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl(2-methylphenyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl(phenyl)(4-methylphenyl)arsane
- Ethyl(2-methylphenyl)(phenyl)arsane
- Ethyl(phenyl)(phenyl)arsane
Uniqueness
Ethyl(2-methylphenyl)(4-methylphenyl)arsane is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62830-09-5 |
|---|---|
Molecular Formula |
C16H19As |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
ethyl-(2-methylphenyl)-(4-methylphenyl)arsane |
InChI |
InChI=1S/C16H19As/c1-4-17(15-11-9-13(2)10-12-15)16-8-6-5-7-14(16)3/h5-12H,4H2,1-3H3 |
InChI Key |
MLVKRUVRWBCRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















